molecular formula C8H9Cl3N4O2 B15213661 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine CAS No. 54413-39-7

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine

Cat. No.: B15213661
CAS No.: 54413-39-7
M. Wt: 299.5 g/mol
InChI Key: XWVYTQINPJWYMS-UHFFFAOYSA-N
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Description

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at position 5, a chlorine atom at position 6, and two 2-chloroethyl groups attached to the N4 amine. This compound belongs to a class of nitrogen mustards, known for their alkylating properties due to the bis(2-chloroethyl) groups, which enable cross-linking of DNA strands. Such structural features are associated with cytotoxic activity, making it relevant in the context of chemotherapeutic agents .

Properties

CAS No.

54413-39-7

Molecular Formula

C8H9Cl3N4O2

Molecular Weight

299.5 g/mol

IUPAC Name

6-chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C8H9Cl3N4O2/c9-1-3-14(4-2-10)8-6(15(16)17)7(11)12-5-13-8/h5H,1-4H2

InChI Key

XWVYTQINPJWYMS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine typically involves multiple steps. One common method includes the chlorination of pyrimidine derivatives followed by the introduction of nitro groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
  • Structure : Features a methyl group and a phenyl group on the N4 amine instead of bis(2-chloroethyl).
  • Properties: Crystallography: The crystal structure exhibits intramolecular N–H⋯N hydrogen bonds, with a dihedral angle of 11.3° between the pyrimidine and phenyl rings .
N,N-Dibenzyl-6-chloro-5-nitropyrimidine-4-amine
  • Structure : Substituted with benzyl groups on the amine.
  • Synthesis : Prepared via reaction of 4,6-dichloro-5-nitropyrimidine with dibenzylamine and triethylamine .
6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
  • Structure : Contains dimethylamine at N4.
  • Electronic Effects : Dimethyl groups donate electron density, possibly stabilizing the pyrimidine ring compared to electron-withdrawing chloroethyl groups.
Alkylating Potential
  • The bis(2-chloroethyl) groups in the target compound enable DNA alkylation, akin to nitrogen mustards like HN1 (a chemical warfare agent) .
  • Cyclophosphamide Comparison : Both compounds undergo enzymatic activation (e.g., by hepatic microsomal enzymes) to form toxic metabolites like aldophosphamide. However, cyclophosphamide’s phosphoramide moiety differentiates its metabolic stability and therapeutic index .
Metabolic Pathways
  • Target Compound : Likely metabolized by aldehyde oxidase to less toxic carboxy derivatives, similar to cyclophosphamide .

Structural and Crystallographic Differences

Compound Key Substituents Hydrogen Bonding Crystallographic Space Group
6-Chloro-N,N-bis(2-chloroethyl)-... Bis(2-chloroethyl) Weak C–H⋯Cl interactions Not reported
6-Chloro-N-methyl-5-nitro-N-phenyl... Methyl, phenyl Intramolecular N–H⋯N (2.982 Å) P1 (asymmetric unit)
5-[(4-Fluoroanilino)methyl]-6-methyl... Fluorophenyl, methylphenyl N–H⋯N (2.940 Å), π–π stacking P1
N,N-Dibenzyl-6-chloro-5-nitro... Benzyl Not reported Not reported

Sources:

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